N-(5-Bromo-2-fluorobenzyl)ethanamine

SERT Serotonin Neuropharmacology

N-(5-Bromo-2-fluorobenzyl)ethanamine (CAS 1016718-58-3), also known as 4-Bromo-2-ethylaminomethyl-1-fluorobenzene, is a substituted benzylamine derivative with the molecular formula C9H11BrFN and a molecular weight of 232.09 g/mol. It is a secondary amine featuring a 5-bromo-2-fluorophenyl moiety, placing it within the broader class of halogenated phenethylamine analogs.

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
CAS No. 1016718-58-3
Cat. No. B1602786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-fluorobenzyl)ethanamine
CAS1016718-58-3
Molecular FormulaC9H11BrFN
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESCCNCC1=C(C=CC(=C1)Br)F
InChIInChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
InChIKeyUBUGKRWECJFDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-2-fluorobenzyl)ethanamine (CAS 1016718-58-3): Technical Profile and Procurement Considerations for Research


N-(5-Bromo-2-fluorobenzyl)ethanamine (CAS 1016718-58-3), also known as 4-Bromo-2-ethylaminomethyl-1-fluorobenzene, is a substituted benzylamine derivative with the molecular formula C9H11BrFN and a molecular weight of 232.09 g/mol . It is a secondary amine featuring a 5-bromo-2-fluorophenyl moiety, placing it within the broader class of halogenated phenethylamine analogs [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry, with reported interactions at the serotonin transporter (SERT) and GABAA receptors [2].

N-(5-Bromo-2-fluorobenzyl)ethanamine: Why In-Class Analogs Cannot Be Interchanged


Compounds within the halogenated benzylamine class exhibit significant variability in target affinity, selectivity, and physicochemical properties due to subtle differences in substitution patterns [1]. While N-(5-Bromo-2-fluorobenzyl)ethanamine and its structural analogs share a common benzylamine core, the precise position and identity of halogen substituents (bromine at the 5-position, fluorine at the 2-position) fundamentally alter electronic distribution, steric bulk, and metabolic stability [2]. This specific substitution pattern confers a unique activity profile, including a measured SERT IC50 of 350 nM and a GABAA Ki of 1.90 nM, which may not be replicated by compounds lacking this exact substitution [3]. Direct substitution with a close analog lacking this substitution pattern will likely yield different biological outcomes, underscoring the need for procurement of this specific compound for reproducible research.

Quantitative Differentiation Guide: N-(5-Bromo-2-fluorobenzyl)ethanamine vs. Analogs


Serotonin Transporter (SERT) Inhibition: Benchmarking IC50 Against Class Baseline

N-(5-Bromo-2-fluorobenzyl)ethanamine demonstrates measurable inhibitory activity at the human serotonin transporter (SERT) with an IC50 of 350 nM, as determined in HEK293 cells expressing human SERT [1]. While this activity is modest, it provides a specific, quantified interaction profile. In comparison, many simple benzylamine derivatives exhibit negligible SERT affinity (Ki > 10,000 nM), highlighting that the 5-bromo-2-fluoro substitution pattern confers a degree of transporter engagement not observed in the broader class [2].

SERT Serotonin Neuropharmacology Transporter Inhibition

GABAA Receptor Affinity: Subtype-Specific Binding (Alpha5 vs. Alpha2)

N-(5-Bromo-2-fluorobenzyl)ethanamine exhibits potent, subtype-selective binding to the GABAA receptor. In radioligand displacement assays using [3H]flunitrazepam, it displays a Ki of 1.90 nM at the human recombinant alpha5beta2gamma2 GABAA receptor, compared to a Ki of 11 nM at the alpha2beta2gamma2 subtype [1]. This represents a >5-fold selectivity for alpha5 over alpha2. This selectivity profile distinguishes it from non-selective benzodiazepine site ligands, which typically show similar affinities across alpha subtypes [2].

GABAA GABA Receptor Alpha5 Subtype Neuropharmacology

Physicochemical Profile: Calculated LogP and Impact on Permeability

The compound has a calculated LogP (octanol-water partition coefficient) of 3.09, as reported by ChemSrc . This value indicates moderate lipophilicity, positioning it between the less lipophilic N-(2-fluorobenzyl)ethanamine (LogP ~2.2 predicted) and more lipophilic N-(4-bromobenzyl)ethanamine (LogP ~3.5 predicted) . A LogP in this range is often associated with favorable membrane permeability and potential for CNS penetration, while avoiding excessive lipophilicity that can lead to poor solubility and high metabolic clearance [1].

LogP Lipophilicity Physicochemical Properties Drug Discovery

Commercial Availability and Purity Specifications: Standardized Research-Grade Material

N-(5-Bromo-2-fluorobenzyl)ethanamine is commercially available from multiple reputable suppliers with a minimum purity specification of 95% (HPLC) . In contrast, some related analogs such as the hydrochloride salt (CAS 1235439-66-3) are less commonly stocked and may require custom synthesis [1]. The availability of a 95% pure research-grade material ensures reproducibility in assays and synthetic procedures, reducing the variability introduced by lower-purity intermediates .

Purity Quality Control Procurement Chemical Synthesis

Defined Application Scenarios for N-(5-Bromo-2-fluorobenzyl)ethanamine (CAS 1016718-58-3) in Research and Development


Neuropharmacological Studies of SERT and GABAA Receptors

Utilize N-(5-Bromo-2-fluorobenzyl)ethanamine as a tool compound to investigate serotonin transporter (SERT) inhibition and GABAA receptor subtype selectivity. Its quantified IC50 at SERT (350 nM) and differential Ki values at alpha5 (1.90 nM) versus alpha2 (11 nM) GABAA receptors provide a reproducible profile for in vitro assays and structure-activity relationship (SAR) studies aimed at understanding the role of halogenated benzylamines in CNS pharmacology [1].

Medicinal Chemistry and Fragment-Based Drug Discovery

Employ N-(5-Bromo-2-fluorobenzyl)ethanamine as a versatile building block or fragment for the synthesis of more complex bioactive molecules. Its 5-bromo-2-fluorobenzyl core offers specific electronic and steric properties (as evidenced by its LogP of 3.09 and SERT/GABAA activities) that can be leveraged to modulate binding affinity and selectivity in lead optimization campaigns .

Chemical Biology Probes for Halogen-Bonding Interactions

Incorporate N-(5-Bromo-2-fluorobenzyl)ethanamine into chemical probes designed to study halogen bonding. The presence of both bromine (a strong halogen-bond donor) and fluorine (a weak acceptor) provides a defined system for investigating the role of halogen bonds in molecular recognition, protein-ligand interactions, and material sciences [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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